
H-Gly-Ala-Tyr-OH
Overview
Description
H-Gly-Ala-Tyr-OH is a tripeptide composed of glycine (Gly), alanine (Ala), and tyrosine (Tyr) residues. Its structure (Gly-Ala-Tyr) positions it as a flexible molecule due to the small side chains of Gly and Ala, while the Tyr residue introduces aromatic and hydroxyl functionalities, which may influence redox activity or receptor interactions.
Preparation Methods
Overview of Peptide Synthesis Approaches
The synthesis of H-Gly-Ala-Tyr-OH primarily employs two well-established peptide synthesis methodologies:
Both methods have distinct advantages and are chosen based on scale, purity requirements, and available instrumentation.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common and efficient method for preparing short peptides like this compound. It involves the sequential assembly of amino acids on a solid resin support.
Procedure
- Resin Loading: The first amino acid (usually glycine) is anchored to a solid resin such as 2-chlorotrityl (Clt) resin.
- Protecting Groups: The amino groups of amino acids are protected by fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions.
- Coupling Reactions: Activated amino acids (e.g., Fmoc-Ala-OH, Fmoc-Tyr-OH) are coupled sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), or more recently, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).
- Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling.
- Cleavage: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) under controlled conditions.
Reaction Conditions and Reagents
Step | Reagents/Conditions | Notes |
---|---|---|
Coupling | Fmoc-AAx-OH (1.3 equiv), DMT-MM (1.13 equiv), DIPEA (1.13 equiv), THF:DMF (9:1), room temperature, 30 min | Efficient activation and coupling |
Deprotection | Piperidine (20%), DBU (8 equiv), HOBt (1 equiv), room temperature, 10 min | Rapid Fmoc removal with minimized side reactions |
Cleavage | TFA, 0 °C, 4 h | Preserves acid-labile groups, especially important for Tyr residues |
Special Considerations for Tyrosine Residue
Tyrosine contains a phenolic hydroxyl group prone to oxidation and acid-labile modifications. Special care is taken during cleavage and purification to maintain the integrity of this residue. Low-temperature TFA cleavage minimizes degradation or desulfation if sulfate groups are present.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of peptides in solution rather than on a solid support. This method is often used for larger scale production or peptides requiring complex modifications.
Procedure
- Peptide fragments or amino acids are coupled in solution using activated carboxyl groups.
- Coupling reagents such as DMT-MM or carbodiimides (e.g., DCC) are used.
- Purification steps such as high-performance liquid chromatography (HPLC) are essential to remove byproducts.
Advantages and Limitations
Aspect | LPPS | SPPS |
---|---|---|
Scale | Suitable for large-scale synthesis | More suited for small to medium scale |
Purity | Requires extensive purification | High purity due to solid-phase washing |
Automation | Less automated | Highly automated with peptide synthesizers |
Cost | Potentially lower for large batches | Higher resin and reagent costs |
Advanced Preparation Techniques
Peptide Thioester Formation
Recent research has developed methods to prepare peptide thioesters containing tyrosine residues without protecting the sulfate moiety. These methods are relevant for sulfopeptides but provide insights into handling tyrosine-containing peptides like this compound.
- Method 1: Direct thioesterification using carbodiimide on fully protected peptide acids synthesized by Fmoc-SPPS on 2-chlorotrityl resin.
- Method 2: Thioesterification of peptide azides derived from peptide hydrazides prepared on NH2NH-Clt resin.
Both methods use mild TFA deprotection at 0 °C to preserve acid-labile groups.
Summary Table of Preparation Methods
Method | Key Features | Typical Reagents/Conditions | Advantages | Limitations |
---|---|---|---|---|
Solid-Phase Peptide Synthesis | Stepwise assembly on resin; Fmoc protection | Fmoc-AAx-OH, DMT-MM or DCC, Piperidine, TFA cleavage | High purity, automation possible | Resin cost, scale limitations |
Liquid-Phase Peptide Synthesis | Solution-phase coupling of amino acids/fragments | DMT-MM, DCC, DIPEA, HPLC purification | Scalable, cost-effective at scale | Complex purification required |
Peptide Thioester Synthesis | Thioester formation without sulfate protection | Carbodiimide, peptide azide/hydrazide intermediates | Preserves sensitive sulfate groups | Specialized reagents, complex |
Research Findings and Optimization Strategies
- Coupling Efficiency: Use of DMT-MM as a coupling reagent enhances reaction rates and yields compared to traditional carbodiimides.
- Protecting Group Strategies: Fmoc chemistry is preferred over Boc for mild deprotection conditions, preserving sensitive residues like tyrosine.
- Cleavage Conditions: Low-temperature TFA cleavage reduces side reactions and degradation of acid-labile groups.
- Automation: Automated peptide synthesizers improve reproducibility and throughput for SPPS.
- Purification: Reverse-phase HPLC is critical for isolating pure this compound, especially after LPPS.
Scientific Research Applications
Biochemical Applications
Model Peptide for Protein Studies
H-Gly-Ala-Tyr-OH is widely used as a model peptide to study protein folding and interactions. Its simple structure allows researchers to investigate the fundamental principles of peptide bonding and molecular interactions in proteins. The presence of tyrosine enhances its ability to participate in hydrogen bonding and π-π interactions, which are crucial for protein stability and function.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress associated with various diseases such as neurodegenerative disorders and cancer. This capability is particularly significant in cellular environments where oxidative damage is prevalent .
Pharmacological Applications
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications due to its bioactive properties. Studies suggest that it may play a role in modulating neurotransmitter systems, particularly enhancing dopamine synthesis, which could provide neuroprotective effects against neurotoxic agents .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for developing anti-inflammatory therapies aimed at treating conditions characterized by excessive inflammation.
Medical Applications
Drug Delivery Systems
this compound is being explored as a component of peptide-based drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug delivery by improving solubility and bioavailability.
Peptide-based Vaccines
The tripeptide's structural properties make it suitable for incorporation into peptide-based vaccines. By serving as an immunogenic component, it can elicit specific immune responses, making it valuable in vaccine development.
Industrial Applications
Peptide-based Materials
In industrial settings, this compound is utilized in developing peptide-based materials and hydrogels for biomedical applications. Its biocompatibility and functional properties make it an attractive candidate for creating scaffolds in tissue engineering and regenerative medicine.
Case Studies
Several studies have documented the applications of this compound:
- Antioxidant Activity Study : A study demonstrated that this tripeptide effectively scavenges ABTS and AAPH radicals, showing higher antioxidant activity compared to other dipeptides .
- Neuroprotective Effects Research : Another investigation highlighted the role of tyrosine-containing peptides in enhancing dopamine synthesis, suggesting potential applications in neuroprotection against toxins .
- Inflammation Modulation Study : In vitro experiments revealed that this compound could significantly reduce pro-inflammatory cytokine production in cell models subjected to inflammatory stimuli.
Mechanism of Action
The mechanism of action of H-Gly-Ala-Tyr-OH depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. The tyrosine residue in this compound can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison
Compound | Sequence/Modification | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
H-Gly-Ala-Tyr-OH | Gly-Ala-Tyr | C₁₄H₁₉N₃O₆ | 325.32 | Tripeptide, Tyr hydroxyl group |
YA (Tyr-Ala) | Tyr-Ala (dipeptide) | C₁₁H₁₄N₂O₄ | 238.24 | Antioxidant, PI3K-Akt modulation |
DADLE | Tyr-d-Ala-Gly-Phe-d-Leu | C₃₂H₄₄N₆O₇ | 648.73 | Opioid agonist, prodrug stability |
H-Ala-Ala-Ala-Tyr-OH | Ala-Ala-Ala-Tyr | C₁₈H₂₆N₄O₆ | 394.42 | Tetrapeptide, higher LogP (0.73) |
Boc-HN-Fca-Gly-Gly-Tyr-Arg-OMe | Ferrocene-conjugated | C₃₉H₅₄FeN₈O₁₀ | 902.76 | Electroactive, CV ΔEp = 41–79 mV |
Key Observations :
- This compound has a lower molecular weight compared to tetrapeptides like H-Ala-Ala-Ala-Tyr-OH, which may enhance membrane permeability .
Bioactivity and Stability
Table 2: Functional Comparison
Key Insights :
- YA (Tyr-Ala) demonstrates robust antioxidant and antidiabetic activity, suggesting that tripeptides like this compound could exhibit similar or enhanced effects due to extended backbone flexibility .
- DADLE highlights the importance of structural modifications (e.g., d-amino acids, prodrugs) for stability—a consideration absent in this compound’s current research .
- Electroactive peptides like the ferrocene-conjugated compound in suggest that Tyr-containing peptides may have applications beyond biology, such as in bioelectronics.
Biological Activity
H-Gly-Ala-Tyr-OH, also known as Glycine-Alanine-Tyrosine, is a tripeptide that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.
- Chemical Formula : C14H19N3O5
- Molecular Weight : 303.32 g/mol
- Structure : The tripeptide consists of glycine (Gly), alanine (Ala), and tyrosine (Tyr) linked by peptide bonds.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which are critical in protecting cells from oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer. The peptide's ability to scavenge free radicals can mitigate cellular damage and promote cell survival.
2. Neuroprotective Effects
Studies have shown that peptides containing tyrosine can influence neurotransmitter systems and exhibit neuroprotective effects. For instance, the presence of tyrosine in this compound may enhance dopamine synthesis, providing protective effects against neurotoxic agents.
3. Anti-inflammatory Properties
The tripeptide has been evaluated for its anti-inflammatory effects. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell models.
The biological activities of this compound can be attributed to several mechanisms:
- Regulation of Enzymatic Activity : Similar dipeptides have been shown to inhibit key metabolic enzymes. For example, the dipeptide Tyr-Asp was reported to inhibit glyceraldehyde 3-phosphate dehydrogenase (GAPC), redirecting glucose metabolism towards pathways that enhance cellular resistance to oxidative stress .
- Modulation of Cellular Signaling Pathways : this compound may interact with specific receptors or signaling pathways that mediate cellular responses to stress and inflammation.
Case Study 1: Neuroprotective Effects in Animal Models
A study involving rodent models demonstrated that administration of this compound significantly improved cognitive function following induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced markers of neuronal damage compared to control groups.
Case Study 2: Anti-inflammatory Effects on Human Cell Lines
In vitro experiments using human macrophage cell lines revealed that treatment with this compound led to a marked decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
Data Summary
Q & A
Q. Basic Research: What are the standard methods for synthesizing H-Gly-Ala-Tyr-OH, and how do they differ in efficiency?
This compound is typically synthesized via solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) . SPPS, which uses resin-bound amino acids, allows for automated stepwise assembly and is ideal for short peptides (≤50 residues) due to its high purity yields. LPPS, however, is better suited for large-scale production but requires precise purification steps (e.g., HPLC) to remove byproducts . Efficiency depends on reaction conditions (temperature, pH) and protecting group strategies (e.g., Fmoc vs. Boc).
Q. Advanced Research: How can I resolve contradictions in reported structural conformations of this compound?
Discrepancies in structural data (e.g., NMR vs. X-ray crystallography results) often arise from solvent effects, ionization states, or dynamic conformations in solution. To address this:
- Perform circular dichroism (CD) spectroscopy to assess secondary structure in aqueous vs. organic solvents.
- Use molecular dynamics simulations to model flexibility in the Tyr side chain, which may adopt multiple rotamers .
- Cross-validate with 2D-NMR (e.g., NOESY) to identify spatial interactions between Gly, Ala, and Tyr residues .
Q. Basic Research: What analytical techniques are critical for characterizing this compound purity and identity?
- HPLC-MS : Quantifies purity (>95% recommended for in vitro studies) and confirms molecular weight (309.18 g/mol) .
- Amino acid analysis (AAA) : Hydrolyze the peptide and compare molar ratios of Gly, Ala, and Tyr to theoretical values.
- FT-IR spectroscopy : Validates peptide bond formation (amide I band at ~1650 cm⁻¹) and Tyr hydroxyl group presence (~3300 cm⁻¹) .
Q. Advanced Research: How do I design experiments to evaluate this compound's bioactivity in cellular signaling pathways?
- Hypothesis-driven approach : Target pathways where Tyr phosphorylation is critical (e.g., receptor tyrosine kinases).
- In vitro kinase assays : Incubate the peptide with recombinant kinases (e.g., EGFR) and measure phosphorylation via Western blot or LC-MS/MS .
- Cellular uptake studies : Use fluorescently labeled analogs (e.g., FITC-conjugated this compound) and confocal microscopy to track intracellular localization .
- Negative controls : Include scrambled-sequence peptides to rule out nonspecific effects .
Q. Basic Research: What are the stability considerations for this compound in aqueous buffers?
- pH dependency : The peptide is stable at pH 4–6 but undergoes hydrolysis at extremes due to labile amide bonds.
- Oxidation prevention : Add antioxidants (e.g., 0.1% ascorbic acid) to protect the Tyr phenolic group.
- Storage : Lyophilized peptides are stable at -20°C; reconstituted solutions should be used within 48 hours at 4°C .
Q. Advanced Research: How can I optimize enzymatic synthesis of this compound for higher yields?
- Enzyme selection : Use L-amino acid ligases with high specificity for Gly-Ala and Ala-Tyr bonds.
- Reaction engineering : Optimize temperature (25–37°C), pH (7.5–8.5), and cofactor concentrations (e.g., ATP/Mg²⁺).
- Continuous monitoring : Employ real-time MALDI-TOF to track intermediate formation and adjust substrate ratios dynamically .
Q. Data Contradiction Analysis: How to interpret conflicting bioactivity results across cell lines?
- Cell line variability : Check expression levels of target receptors (e.g., GPCRs) via qPCR or flow cytometry.
- Dose-response curves : Use nonlinear regression to compare EC₅₀ values and assess potency differences.
- Metabolic stability : Test peptide degradation in cell culture media using LC-MS to rule out artifactually low activity .
Q. Basic Research: What guidelines ensure reproducibility in preclinical studies with this compound?
- Follow NIH guidelines for experimental rigor:
- Blinding : Randomize treatment groups and conceal peptide identities during data collection.
- Power analysis : Determine sample sizes to achieve statistical significance (α=0.05, β=0.2).
- Negative/positive controls : Include vehicle-only and known modulators of the target pathway .
Q. Advanced Research: How to validate this compound's role in protein-protein interactions?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) between the peptide and target proteins.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- CRISPR/Cas9 knockouts : Use cells lacking the putative interaction partner to confirm specificity .
Q. Data Management: What strategies ensure traceability in peptide synthesis and testing workflows?
- Electronic lab notebooks (ELNs) : Document synthesis parameters (e.g., coupling times, reagent lots).
- Metadata tagging : Link raw data (HPLC chromatograms, spectra) to experimental conditions via unique identifiers.
- Version control : Archive iterative peptide batches and correlate with bioactivity datasets .
Properties
IUPAC Name |
2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZJOTQTCAGKPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630367 | |
Record name | Glycylalanyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92327-84-9 | |
Record name | Glycylalanyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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